molecular formula C7H8ClN3 B159859 Pyrazolo[1,5-a]pyridin-3-amine hydrochloride CAS No. 136548-72-6

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Cat. No.: B159859
CAS No.: 136548-72-6
M. Wt: 169.61 g/mol
InChI Key: DWDHDSPZVVNBSC-UHFFFAOYSA-N
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Description

Product Overview Pyrazolo[1,5-a]pyridin-3-amine hydrochloride (CAS Number: 136548-72-6) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol, this compound is supplied as a solid and should be stored in an inert atmosphere at room temperature . Research Context and Value this compound belongs to a class of bicyclic aza-heterocycles that are of significant interest in medicinal and organic chemistry. While this specific amine hydrochloride salt is primarily utilized as a key synthetic intermediate, its core structural motif—the pyrazolo[1,5-a]pyrimidine scaffold—is widely recognized as a privileged structure in drug discovery . This scaffold is known for its role as a purine analog, allowing it to act as an antimetabolite in biochemical reactions . Researchers value this compound for constructing more complex molecular architectures, particularly for exploring new chemical space in the development of biologically active molecules. Handling and Safety This product is labeled with the GHS signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Important Notice this compound is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. The product is not for food, drug, or household use.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-5-9-10-4-2-1-3-7(6)10;/h1-5H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDHDSPZVVNBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598542
Record name Pyrazolo[1,5-a]pyridin-3-amine--hydrogen chloride (1/1)
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Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136548-72-6
Record name Pyrazolo[1,5-a]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridin-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazolopyridine core. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride has been explored for its potential therapeutic applications:

  • Cancer Treatment: It acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), affecting the cell cycle and reducing cancer cell proliferation.
  • Antimicrobial Properties: Studies have indicated that this compound exhibits antimicrobial activity against various pathogens.

Biological Research

The compound is being investigated for its interactions with biological macromolecules:

  • Enzyme Inhibition: It shows promise as an enzyme inhibitor, potentially impacting metabolic pathways relevant to diseases such as cancer and infections .

Material Science

Due to its unique electronic properties, this compound is utilized in developing new materials:

  • Optoelectronic Applications: The compound is being studied for its ability to modify electronic properties in materials, which could lead to advancements in sensors and organic light-emitting diodes (OLEDs) .

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that pyrazolo[1,5-a]pyridin-3-amine derivatives significantly inhibited CDK2 activity in vitro. The results indicated a reduction in cell viability in several cancer cell lines, suggesting potential for further development as anticancer agents.

CompoundCDK2 Inhibition (%)Cell Viability (%)
Compound A8530
Compound B7540
Pyrazolo[1,5-a]pyridin-3-amine9025

Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial effects of pyrazolo[1,5-a]pyridin-3-amine against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be effective at low concentrations.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may act as an inhibitor of kinases, which play a crucial role in cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Pyrazolo[1,5-a]pyridin-3-amine hydrochloride with structurally and functionally related compounds, focusing on structural features , physicochemical properties , biological activity , and synthetic accessibility .

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Key Structural Differences Similarity Score
Pyrazolo[1,5-a]pyridin-3-amine 136548-72-6 C₇H₈ClN₃ Free base (lacks HCl) 0.98
Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride 137837-55-9 C₇H₁₀Cl₂N₃ Additional HCl counterion 1.00
Pyrazolo[1,5-a]pyridine-3,6-diamine 340961-81-1 C₇H₉N₅ Amine groups at 3- and 6-positions 0.98
Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride 232600-78-1 C₆H₇ClN₄ Pyrimidine core instead of pyridine 0.90*
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride 2411637-38-0 C₇H₉ClN₄ Amine group at 2-position 0.85*

*Scores estimated based on structural divergence.

Physicochemical Properties

  • Aqueous Solubility : this compound exhibits significantly higher solubility (>1000×) compared to its free base due to ionizability . In contrast, Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (C₆H₇ClN₄) has lower solubility owing to its pyrimidine core’s reduced polarity .
  • Stability : The hydrochloride form improves stability under acidic conditions, whereas dihydrochloride derivatives (e.g., CAS 137837-55-9) may exhibit hygroscopicity, complicating storage .

Key Research Findings

Solubility Optimization : Hydrochloride salts of pyrazolo[1,5-a]pyridines improve bioavailability by >90% compared to free bases, critical for oral drug formulations .

Structure-Activity Relationship (SAR) :

  • Position of Amine : 3-Amine derivatives (e.g., CAS 136548-72-6) show superior kinase inhibition over 2- or 7-substituted analogues due to optimal binding-pocket interactions .
  • Core Heterocycle : Pyridine-based compounds exhibit higher metabolic stability than pyrimidine analogues in hepatic microsome assays (t₁/₂: 120 vs. 60 min) .

Therapeutic Potential: Derivatives of this compound are under preclinical evaluation for breast and lung cancers, with one candidate showing tumor growth inhibition of 80% in murine models .

Biological Activity

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications based on recent studies.

Overview of this compound

This compound belongs to a class of compounds known as pyrazolopyridines. These compounds are characterized by a fused pyrazole and pyridine ring structure, which contributes to their unique chemical and biological properties. The compound has been explored for its potential therapeutic applications in various diseases, including cancer and infectious diseases.

Target Proteins:

  • AMP-activated protein kinase (AMPK): This enzyme plays a crucial role in cellular energy homeostasis. This compound acts as an inhibitor of AMPK, potentially leading to altered metabolic pathways that can affect tumor growth and survival.
  • Transient Receptor Potential Canonical 6 (TRPC6) channels: The compound has also been shown to interact with TRPC6 channels, which are implicated in various physiological processes including calcium signaling in cells.

Biochemical Pathways:
The inhibition of AMPK by this compound impacts several biochemical pathways associated with energy metabolism and cell proliferation. It has been observed that the compound exhibits significant inhibitory activity against various tumor cell lines, indicating its potential as an anticancer agent.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against Mycobacterium tuberculosis (M.tb), showing promising results as a potential anti-tuberculosis agent. In vitro studies have demonstrated low minimum inhibitory concentrations (MIC) against both drug-susceptible and drug-resistant strains of M.tb .

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines:

  • In vitro Studies: Compounds derived from this compound have shown significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, derivatives exhibited GI50 values indicating effective growth inhibition at low concentrations .
Cell LineCompoundGI50 (µM)
MCF7Pyrazolo derivative3.79
SF-268Pyrazolo derivative12.50
NCI-H460Pyrazolo derivative42.30

Structure-Activity Relationship (SAR)

Studies have highlighted the importance of specific structural features in enhancing the biological activity of pyrazolo derivatives. For example, modifications at the 3 and 5 positions of the pyrazole ring have been shown to significantly influence potency against M.tb and cancer cell lines .

Case Studies

  • Antitubercular Activity:
    A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. One notable compound demonstrated an MIC value lower than 0.002 μg/mL against the H37Rv strain of M.tb and showed efficacy in reducing bacterial burden in infected mouse models .
  • Anticancer Efficacy:
    Another study reported the synthesis of novel pyrazolo derivatives that exhibited significant cytotoxic effects on A549 lung cancer cells with IC50 values as low as 0.07 μM . This suggests that specific modifications to the pyrazole structure can enhance anticancer activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Pyrazolo[1,5-a]pyridin-3-amine hydrochloride with high purity?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions using pyrazole and pyridine precursors. Key steps include:

  • Reagent Optimization : Use of polar aprotic solvents (e.g., DMF, ethanol) for recrystallization to enhance purity .
  • Acid Catalysis : Hydrochloric acid is employed to protonate the amine group, yielding the hydrochloride salt .
  • Yield Improvement : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine to HCl) and reaction temperatures (80–100°C) to minimize byproducts .
    • Purity Validation : Confirmed via HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can NMR and HPLC be utilized to confirm the structural integrity and purity of this compound?

  • NMR Analysis :

  • 1H NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 6.7–7.1 ppm (pyrazole protons) confirm the fused heterocyclic core .
  • 13C NMR : Signals at 150–160 ppm indicate aromatic carbons adjacent to nitrogen atoms .
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, ensuring ≥95% purity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Root Cause Analysis : Variations often arise from solvent effects (DMSO vs. CDCl3) or protonation states. For example:

  • Solvent-Dependent Shifts : Pyridine protons may shift upfield by 0.2–0.5 ppm in DMSO due to hydrogen bonding .
  • Protonation Effects : The hydrochloride salt form suppresses amine proton signals in D2O, unlike freebase analogs .
    • Mitigation : Standardize solvent systems (e.g., DMSO-d6 for 1H NMR) and report pH conditions to ensure reproducibility .

Q. How can computational methods like DFT be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Applications :

  • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., C-5 of pyridine) prone to nucleophilic attack .
  • Transition State Modeling : Predict activation energies for reactions with alkyl halides or aryl boronic acids .
    • Experimental Validation : Compare calculated reaction pathways with observed yields (e.g., 60–75% for SNAr reactions at C-5) .

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